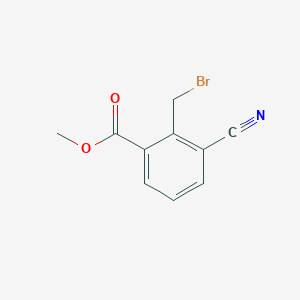

Methyl 2-(bromomethyl)-3-cyanobenzoate

Description

Properties

IUPAC Name |

methyl 2-(bromomethyl)-3-cyanobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-14-10(13)8-4-2-3-7(6-12)9(8)5-11/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRKQJOGXXYPOSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1CBr)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Pathways of Methyl 2 Bromomethyl 3 Cyanobenzoate

Nucleophilic Substitution Reactions at the Bromomethyl Moiety

The bromomethyl group (-CH₂Br) is an excellent electrophilic site for nucleophilic attack due to the electron-withdrawing nature of the adjacent benzene (B151609) ring and the bromine atom, which is a good leaving group. These reactions typically proceed via an Sₙ2 mechanism, involving backside attack by a nucleophile. uci.eduuky.edu

The primary reaction at the bromomethyl site is the displacement of the bromide ion by a wide range of nucleophiles. This pathway is fundamental for introducing diverse functional groups and building more complex molecular architectures. While specific literature on Methyl 2-(bromomethyl)-3-cyanobenzoate is limited, its reactivity can be reliably inferred from its close analogue, 2-(bromomethyl)benzonitrile (B57715) (also known as 2-cyanobenzyl bromide).

Common nucleophiles such as amines, azides, cyanides, and thiolates readily react to form new carbon-heteroatom bonds. For instance, reaction with a primary or secondary amine would yield the corresponding N-alkylated amine. Similarly, reaction with sodium azide (B81097) provides a route to the corresponding benzyl (B1604629) azide, a precursor for amines or nitrogen-containing heterocycles. A notable example is the reaction of 2-(bromomethyl)benzonitrile with 2H-tetrazole in the presence of potassium hydroxide (B78521), which results in the formation of 4-[(2H-tetrazol-2-yl)methyl]benzonitrile. chemicalbook.com

The table below summarizes typical nucleophilic substitution reactions using 2-(bromomethyl)benzonitrile as a model substrate, which are expected to be directly applicable to Methyl 2-(bromomethyl)-3-cyanobenzoate.

Table 1: Representative Nucleophilic Substitution Reactions (Based on the reactivity of the analogous compound 2-(bromomethyl)benzonitrile)

| Nucleophile (Nu⁻) | Reagent/Conditions | Product Structure | Product Name | Ref. |

| Ethyl (2-cyanophenyl)carbamate | KOtBu or NaH, DMF, 0 °C to RT | 11H-indolo[3,2-c]isoquinolin-5-amine derivative | nih.gov | |

| 2H-Tetrazole | KOH | 4-[(2H-tetrazol-2-yl)methyl]benzonitrile | chemicalbook.com | |

| Homophthalic anhydride | Base | 6,11-dihydro-5H-indeno[1,2-c]isoquinolin-5-one | chemicalbook.com |

The strategic placement of the bromomethyl and ester groups on the benzene ring allows for intramolecular cyclization reactions, a powerful method for constructing heterocyclic ring systems. If Methyl 2-(bromomethyl)-3-cyanobenzoate first reacts with a nucleophile containing a reactive proton, such as a primary amine (R-NH₂), an intermediate is formed. This intermediate, a secondary amine, can then undergo an intramolecular nucleophilic attack on the ester carbonyl.

This tandem reaction sequence—intermolecular substitution followed by intramolecular cyclization—is a common strategy for synthesizing isoindolinones, which are important structural motifs in medicinal chemistry. nih.govorganic-chemistry.org The process begins with the amine nitrogen attacking the benzylic carbon to displace the bromide. Subsequent deprotonation of the amine nitrogen by a base generates a nucleophilic amide anion that attacks the proximate ester group, leading to the formation of a five-membered lactam ring (the isoindolinone core) and the displacement of a methoxide (B1231860) ion. Various methods for synthesizing isoindolinones from related precursors have been documented, highlighting the feasibility of this pathway. organic-chemistry.org

Transformations Involving the Cyano Group

The cyano group (-C≡N) is a versatile functional group that can undergo hydrolysis, reduction, and cycloaddition reactions, providing pathways to a variety of other functionalities.

The nitrile functionality can be hydrolyzed to a carboxylic acid or partially hydrolyzed to a primary amide under acidic or basic conditions. weebly.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄) and water, the nitrile is protonated, rendering the carbon atom more electrophilic. Water attacks this carbon, and after a series of proton transfers, a primary amide intermediate is formed. Further hydrolysis of the amide under the reaction conditions yields the corresponding carboxylic acid.

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., NaOH), a hydroxide ion attacks the electrophilic carbon of the nitrile. Subsequent protonation from water forms an imidic acid tautomer of an amide, which is then hydrolyzed further to the carboxylate salt. weebly.com Acidification of the salt in a final step produces the carboxylic acid.

Applying this to Methyl 2-(bromomethyl)-3-cyanobenzoate, hydrolysis of the cyano group would yield a di-acid precursor (after hydrolysis of the methyl ester as well), offering a route to polyfunctional aromatic compounds.

The cyano group can be reduced to a primary amine (-CH₂NH₂) using various reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂ over Raney Nickel), or diisobutylaluminium hydride (DiBAL-H).

Research on the closely related methyl 2-cyanomethyl-3-nitrobenzoate has shown that the nitrile group can be selectively reduced with DiBAL-H at low temperatures. This reduction forms an intermediate imine, which can then undergo an in-situ intramolecular cyclization by attacking the adjacent methyl ester. This specific pathway leads to the formation of a 5-nitroisoquinolin-1-one. This demonstrates a sophisticated transformation where the reduced nitrile acts as an internal nucleophile, highlighting a potential pathway for Methyl 2-(bromomethyl)-3-cyanobenzoate to form analogous heterocyclic structures after an initial substitution reaction.

While less common than transformations of the bromomethyl group, the cyano group can participate in more complex reactions.

Cycloaddition Reactions: The nitrile functional group, although generally unreactive as a dienophile in standard Diels-Alder reactions, can participate in formal [2+2+2] cycloaddition strategies. In these advanced, often metal-free, pericyclic cascade reactions, the unactivated cyano group can function as the 2π cycloaddition component, leading to the construction of polycyclic pyridine (B92270) derivatives. This demonstrates the potential of the cyano group in Methyl 2-(bromomethyl)-3-cyanobenzoate to be a partner in complex ring-forming strategies.

Condensation Reactions: The cyano group can activate adjacent positions for condensation reactions. For example, a related isomer, Methyl 3-(bromomethyl)-2-cyanobenzoate, is noted to undergo condensation with aldehydes. This suggests that derivatives of Methyl 2-(bromomethyl)-3-cyanobenzoate, particularly where the bromine has been substituted to create an active methylene (B1212753) group, could participate in Knoevenagel-type condensation reactions.

Ester Group Modifications and Transesterification

The methyl ester group in methyl 2-(bromomethyl)-3-cyanobenzoate is susceptible to nucleophilic acyl substitution, allowing for its conversion into other esters (transesterification) or into a carboxylic acid (hydrolysis).

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction can be catalyzed by either an acid or a base. Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by another alcohol. Basic conditions, typically employing an alkoxide, proceed through a nucleophilic addition-elimination mechanism. For methyl 2-(bromomethyl)-3-cyanobenzoate, transesterification can be used to introduce different alkyl or aryl groups, which can modify the physical and chemical properties of the molecule.

Hydrolysis , the reaction with water to form a carboxylic acid, can also be performed under acidic or basic conditions. Basic hydrolysis, also known as saponification , is typically irreversible as the resulting carboxylate anion is unreactive towards the leaving alkoxide. Subsequent acidification protonates the carboxylate to yield the carboxylic acid. Studies on sterically hindered and substituted methyl benzoates have shown that hydrolysis can be effectively carried out at high temperatures in water or dilute alkaline solutions. rsc.orgchemspider.com

The general scheme for these reactions is as follows:

Figure 1: General reaction scheme for ester hydrolysis and transesterification of Methyl 2-(bromomethyl)-3-cyanobenzoate.

Figure 1: General reaction scheme for ester hydrolysis and transesterification of Methyl 2-(bromomethyl)-3-cyanobenzoate.

A representative set of potential ester modifications is presented in the table below.

| Reaction | Reagents | Product |

| Hydrolysis (Saponification) | 1. NaOH, H₂O/MeOH, Δ2. H₃O⁺ | 2-(Bromomethyl)-3-cyanobenzoic acid |

| Transesterification | EtOH, H₂SO₄ (cat.), Δ | Ethyl 2-(bromomethyl)-3-cyanobenzoate |

| Transesterification | i-PrOH, H₂SO₄ (cat.), Δ | Isopropyl 2-(bromomethyl)-3-cyanobenzoate |

| Ammonolysis | NH₃ | 2-(Bromomethyl)-3-cyanobenzamide |

Aromatic Ring Functionalizations and Derivatizations

The benzene ring of methyl 2-(bromomethyl)-3-cyanobenzoate can undergo functionalization through various reactions, including electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The nature and position of the existing substituents significantly influence the outcome of these reactions.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. wikipedia.orgmasterorganicchemistry.com The regiochemical outcome of EAS on a substituted benzene is determined by the electronic properties of the substituents already present on the ring. pressbooks.publibretexts.org In the case of methyl 2-(bromomethyl)-3-cyanobenzoate, the directing effects of the three substituents must be considered:

-CO₂CH₃ (methoxycarbonyl group): This is a meta-directing, deactivating group due to its electron-withdrawing nature through both inductive and resonance effects. rsc.org

-CN (cyano group): This is also a strong meta-directing, deactivating group, withdrawing electron density from the ring. latech.edu

-CH₂Br (bromomethyl group): This group is weakly deactivating due to the inductive effect of the bromine atom. It is considered an ortho-, para-director.

When multiple substituents are present, their directing effects are combined. In this molecule, the powerful deactivating and meta-directing effects of the cyano and methoxycarbonyl groups at positions 3 and 2, respectively, will strongly influence the position of electrophilic attack. The bromomethyl group at position 2 has a weaker directing effect. Therefore, electrophilic substitution is predicted to occur at the position that is meta to the strongest deactivating groups. The positions on the ring are numbered C1 (with the ester), C2 (with the bromomethyl), C3 (with the cyano), C4, C5, and C6. The available positions for substitution are C4, C5, and C6.

Position C4: Ortho to the cyano group and meta to the methoxycarbonyl group.

Position C5: Meta to both the cyano and bromomethyl groups, and para to the methoxycarbonyl group.

Position C6: Ortho to the methoxycarbonyl and bromomethyl groups.

Considering the strong meta-directing nature of the cyano and ester groups, the most likely position for electrophilic attack would be C5 , which is meta to the cyano group.

A common example of EAS is nitration. The nitration of methyl benzoate, for instance, yields predominantly the meta-substituted product, methyl 3-nitrobenzoate. rsc.orgaiinmr.comyoutube.com For methyl 2-(bromomethyl)-3-cyanobenzoate, nitration would likely proceed as follows:

| Reaction | Reagents | Major Product |

| Nitration | HNO₃, H₂SO₄ | Methyl 2-(bromomethyl)-3-cyano-5-nitrobenzoate |

| Bromination | Br₂, FeBr₃ | Methyl 5-bromo-2-(bromomethyl)-3-cyanobenzoate |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Methyl 5-acetyl-2-(bromomethyl)-3-cyanobenzoate |

The presence of a bromine atom in the benzylic position allows methyl 2-(bromomethyl)-3-cyanobenzoate to participate in various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.netmit.edubuse.ac.zw

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. mdpi.comnih.govresearchgate.net The benzylic bromide of methyl 2-(bromomethyl)-3-cyanobenzoate can react with various boronic acids or their esters to form new C(sp³)–C(sp²) or C(sp³)–C(sp³) bonds.

Heck Reaction: The Heck reaction couples an organohalide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orgnih.gov Methyl 2-(bromomethyl)-3-cyanobenzoate could potentially be coupled with alkenes to introduce a substituted vinyl group at the benzylic position.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper co-catalyst. wikipedia.orgbeilstein-journals.orgorganic-chemistry.orgnih.gov While typically used for sp²-hybridized halides, modifications of the Sonogashira reaction can allow for the coupling of sp³-hybridized halides like benzylic bromides.

A summary of potential cross-coupling reactions is provided in the table below.

| Reaction | Coupling Partner | Catalyst System | Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Methyl 2-(benzyl)-3-cyanobenzoate |

| Heck | Styrene | Pd(OAc)₂, PPh₃, Et₃N | Methyl 2-(3-phenylallyl)-3-cyanobenzoate |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Methyl 2-(3-phenylprop-2-yn-1-yl)-3-cyanobenzoate |

Stereochemical Aspects of Reactivity

The stereochemistry of reactions involving methyl 2-(bromomethyl)-3-cyanobenzoate is primarily relevant to substitution reactions at the benzylic carbon of the bromomethyl group. This carbon is prochiral, meaning that substitution by a group different from the existing ones can create a chiral center.

Nucleophilic substitution reactions at the benzylic position can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the nucleophile. youtube.comlibretexts.orgchemistrysteps.comlibretexts.org

Sₙ2 Mechanism: A strong, unhindered nucleophile would favor an Sₙ2 pathway, which proceeds with inversion of configuration at the benzylic carbon. If a chiral starting material were used, this would result in a stereospecific product.

Sₙ1 Mechanism: Conditions that favor carbocation formation, such as a weak nucleophile and a polar protic solvent, would promote an Sₙ1 mechanism. The benzylic carbocation is stabilized by resonance with the aromatic ring, making this pathway plausible. The planar carbocation intermediate can be attacked from either face by the nucleophile, leading to a racemic or nearly racemic mixture of products.

Reactions involving the formation of a benzylic radical, such as radical bromination, would also lead to a loss of stereochemical information if a chiral starting material were used, as the intermediate radical is planar. libretexts.org

Mechanistic Investigations of Reactions Involving Methyl 2 Bromomethyl 3 Cyanobenzoate

Elucidation of Reaction Mechanisms via Kinetic Studies

Kinetic studies are a cornerstone in the elucidation of reaction mechanisms, providing quantitative data on reaction rates and their dependence on various factors. For reactions involving Methyl 2-(bromomethyl)-3-cyanobenzoate, such as nucleophilic substitution, the determination of the rate law is the first step in distinguishing between different possible mechanisms, primarily the S(_N)1 (substitution nucleophilic unimolecular) and S(_N)2 (substitution nucleophilic bimolecular) pathways.

The S(_N)2 mechanism is a single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. The rate of an S(_N)2 reaction is dependent on the concentration of both the substrate and the nucleophile, leading to a second-order rate law: Rate = k[Substrate][Nucleophile]. In contrast, the S(_N)1 mechanism is a two-step process involving the formation of a carbocation intermediate in the rate-determining step, followed by a rapid attack by the nucleophile. The rate of an S(_N)1 reaction is dependent only on the concentration of the substrate, resulting in a first-order rate law: Rate = k[Substrate].

For Methyl 2-(bromomethyl)-3-cyanobenzoate, the presence of two electron-withdrawing groups on the benzene (B151609) ring—the cyano group and the methyl ester group—is expected to significantly influence the reaction kinetics. Electron-withdrawing groups destabilize the formation of a carbocation at the benzylic position, thereby disfavoring the S(_N)1 pathway. researchgate.net Consequently, nucleophilic substitution reactions of this compound are more likely to proceed via an S(_N)2 mechanism.

Kinetic studies on analogous substituted benzyl (B1604629) bromides support this hypothesis. For instance, studies on the solvolysis of benzyl bromides with electron-withdrawing substituents have shown that these reactions typically follow S(_N)2 kinetics. researchgate.net The rate of reaction would be expected to be sensitive to the steric bulk of the nucleophile, a characteristic feature of the S(_N)2 mechanism.

A hypothetical kinetic study on the reaction of Methyl 2-(bromomethyl)-3-cyanobenzoate with a nucleophile, such as iodide ion, could yield data similar to that presented in the interactive table below, which illustrates the expected second-order kinetics.

| Experiment | [Methyl 2-(bromomethyl)-3-cyanobenzoate] (M) | [Iodide] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10 |

| 2 | 0.2 | 0.1 | 2.0 x 10 |

| 3 | 0.1 | 0.2 | 2.0 x 10 |

This is a hypothetical data table to illustrate expected S(_N)2 kinetics.

Identification of Intermediates and Transition States

The nature of intermediates and transition states is a critical aspect of a reaction mechanism. In the context of nucleophilic substitution reactions of Methyl 2-(bromomethyl)-3-cyanobenzoate, the distinction between S(_N)1 and S(_N)2 pathways lies in the presence or absence of a discrete reaction intermediate.

As discussed, the S(_N)1 mechanism proceeds through a carbocation intermediate. For benzyl bromide, this intermediate would be a benzyl carbocation, which is stabilized by resonance, allowing the positive charge to be delocalized into the benzene ring. pearson.com However, for Methyl 2-(bromomethyl)-3-cyanobenzoate, the electron-withdrawing cyano and methyl ester groups would significantly destabilize this carbocation, making its formation energetically unfavorable.

The S(_N)2 mechanism, on the other hand, does not involve a reaction intermediate but rather proceeds through a single transition state. quora.com In this transition state, the nucleophile is forming a new bond to the benzylic carbon while the bromide leaving group is simultaneously breaking its bond. This pentacoordinate transition state has a trigonal bipyramidal geometry. Computational studies on substituted benzyl bromides have shown that the structure of the S(_N)2 transition state is influenced by the electronic nature of the substituents on the aromatic ring. researchgate.net For benzyl bromides with electron-withdrawing groups, the transition state is expected to be "tighter," with shorter forming and breaking bonds, reflecting a more advanced stage of bond formation. researchgate.net

Spectroscopic techniques, such as transient absorption spectroscopy, can sometimes be used to directly observe reaction intermediates. However, given the likely S(_N)2 pathway for Methyl 2-(bromomethyl)-3-cyanobenzoate, the focus of experimental and computational efforts would be on characterizing the transition state.

Role of Catalysis in Directing Reaction Pathways

Catalysis can play a significant role in altering the rate and selectivity of reactions involving benzylic halides. For Methyl 2-(bromomethyl)-3-cyanobenzoate, various catalytic strategies could be employed to influence its reactivity.

Lewis Acid Catalysis: Lewis acids can coordinate to the bromine atom, making it a better leaving group and thus accelerating the rate of nucleophilic substitution. This can be particularly useful in cases where the nucleophile is weak. However, for a substrate like Methyl 2-(bromomethyl)-3-cyanobenzoate, which is already prone to S(_N)2 reactions, Lewis acid catalysis might also promote undesired side reactions if a carbocationic intermediate is even transiently formed.

Phase-Transfer Catalysis: In reactions where the nucleophile is an anion and is not soluble in the organic solvent in which the substrate is dissolved, a phase-transfer catalyst can be employed. These catalysts, typically quaternary ammonium (B1175870) or phosphonium (B103445) salts, transport the nucleophilic anion from the aqueous phase to the organic phase, allowing the reaction to proceed. This would be a highly effective strategy for reacting Methyl 2-(bromomethyl)-3-cyanobenzoate with a variety of anionic nucleophiles.

Nucleophilic Catalysis: In some cases, a nucleophilic catalyst can be used to accelerate the reaction. The catalyst first reacts with the substrate to form a more reactive intermediate, which then reacts with the final nucleophile. For instance, iodide ion is an excellent nucleophilic catalyst in substitution reactions of alkyl chlorides and bromides. It displaces the leaving group to form an alkyl iodide, which is more reactive towards the final nucleophile. A catalytic cycle for this process is illustrated below.

| Step | Reaction |

| 1 | R-Br + I (\rightarrow) R-I + Br |

| 2 | R-I + Nu (\rightarrow) R-Nu + I |

| Overall | R-Br + Nu (\xrightarrow{I^-}) R-Nu + Br |

Hypothetical catalytic cycle for nucleophilic catalysis.

Recent research has also explored the use of cooperative catalysis, where a nucleophilic catalyst and a photocatalyst work in concert to facilitate the formation of benzylic radicals from benzyl halides, which can then participate in coupling reactions. nih.govacs.org

Solvent Effects on Reaction Kinetics and Selectivity

The choice of solvent can have a profound impact on the kinetics and mechanism of nucleophilic substitution reactions. Solvents are generally classified as polar protic, polar aprotic, and nonpolar.

Polar Protic Solvents: These solvents, such as water and alcohols, have O-H or N-H bonds and are capable of hydrogen bonding. They are very effective at solvating both cations and anions. Polar protic solvents strongly favor the S(_N)1 mechanism by stabilizing the carbocation intermediate and the leaving group anion through hydrogen bonding. quora.comlibretexts.org While this would generally be the case, the electronic destabilization of the benzyl carbocation in Methyl 2-(bromomethyl)-3-cyanobenzoate would likely still disfavor the S(_N)1 pathway even in these solvents.

Polar Aprotic Solvents: These solvents, such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), have large dipole moments but lack O-H or N-H bonds. They are good at solvating cations but are less effective at solvating anions. This leaves the nucleophile relatively "naked" and more reactive, thus significantly accelerating the rate of S(_N)2 reactions. chemistrysteps.com For reactions of Methyl 2-(bromomethyl)-3-cyanobenzoate, a polar aprotic solvent would be the ideal choice to promote a rapid S(_N)2 reaction.

The table below summarizes the expected effect of different solvent types on the reaction pathway of benzylic bromides.

| Solvent Type | Effect on S(_N)1 | Effect on S(_N)2 | Preferred Pathway for Electron-Deficient Benzyl Bromides |

| Polar Protic | Stabilizes carbocation and leaving group, accelerates rate | Solvates and deactivates nucleophile, slows rate | S(_N)2 (due to carbocation instability) |

| Polar Aprotic | Does not effectively stabilize carbocation and leaving group, disfavors | Solvates cation, leaves nucleophile "naked" and reactive, accelerates rate | S(_N)2 |

| Nonpolar | Does not stabilize charged species, strongly disfavors both pathways | Reactants may have low solubility, very slow reaction | Very slow reaction |

Stereoelectronic Effects Governing Reactivity

Stereoelectronic effects refer to the influence of the spatial arrangement of electrons in orbitals on the structure and reactivity of a molecule. In the context of Methyl 2-(bromomethyl)-3-cyanobenzoate, the electronic effects of the substituents on the aromatic ring are paramount in governing its reactivity.

The cyano (-CN) and methyl ester (-COOCH(_3)) groups are both electron-withdrawing. The cyano group is strongly electron-withdrawing through both induction and resonance, while the methyl ester group is primarily electron-withdrawing through induction. Their positions on the aromatic ring relative to the bromomethyl group are critical.

The cyano group is in the meta position relative to the benzylic carbon. In this position, its strong inductive electron-withdrawing effect will be felt at the benzylic carbon, destabilizing any positive charge that might develop. This further reinforces the unlikelihood of an S(_N)1 mechanism.

The methyl ester group is in the ortho position. In addition to its inductive effect, its proximity to the reaction center could also exert a steric effect, potentially hindering the back-side attack of a bulky nucleophile in an S(_N)2 reaction. However, this steric hindrance is generally considered to be less significant for primary benzylic halides.

The combined electron-withdrawing nature of these substituents makes the benzylic carbon more electrophilic and thus more susceptible to attack by nucleophiles. This electronic activation towards S(_N)2 reactions is a key feature of the reactivity of Methyl 2-(bromomethyl)-3-cyanobenzoate. In essence, while the substituents disfavor the formation of a carbocation, they activate the substrate towards a concerted nucleophilic attack.

Applications in the Synthesis of Complex Organic Architectures

Utilization as a Versatile Building Block in Heterocyclic Compound Synthesis

There is no specific information available in the searched scientific literature regarding the use of Methyl 2-(bromomethyl)-3-cyanobenzoate as a building block for the synthesis of heterocyclic compounds. The unique substitution pattern of the bromoethyl, cyano, and methyl ester groups suggests its potential as a reactive intermediate. However, no documented examples of its reaction to form specific heterocyclic rings such as quinolines, isoquinolines, indoles, or other nitrogen-, oxygen-, or sulfur-containing heterocycles could be identified. Research on related isomers, such as methyl 3-(bromomethyl)-2-cyanobenzoate, has shown utility in forming quinazoline (B50416) derivatives, but this cannot be directly attributed to the 2-(bromomethyl)-3-cyano isomer.

Precursor for Advanced Organic Materials

No specific research has been found that describes the use of Methyl 2-(bromomethyl)-3-cyanobenzoate as a precursor for advanced organic materials.

The bifunctional nature of Methyl 2-(bromomethyl)-3-cyanobenzoate, containing a reactive benzylic bromide and a polymerizable ester/nitrile functionality, suggests theoretical potential for its use in polymer synthesis. It could potentially act as a monomer or an initiator in certain polymerization reactions. However, there are no available studies, patents, or articles that demonstrate its practical application in the synthesis of polymers or oligomers.

The development of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) often relies on rigid, geometrically well-defined organic linkers. While the benzene (B151609) core of Methyl 2-(bromomethyl)-3-cyanobenzoate could serve as a structural component, no literature has been found that details its integration into any functional organic frameworks. The specific reactivity and geometry of this molecule have not been reported in the context of creating porous crystalline materials.

Role in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions benefit from substrates with multiple reactive sites that can undergo sequential transformations in a one-pot process. Methyl 2-(bromomethyl)-3-cyanobenzoate possesses distinct electrophilic centers (the benzylic carbon and the ester carbonyl) and a nucleophilic nitrile group, making it a plausible candidate for such complex reactions. Despite this theoretical potential, a thorough search of chemical literature and reaction databases did not yield any specific examples or studies where Methyl 2-(bromomethyl)-3-cyanobenzoate is utilized as a substrate in cascade or multicomponent reactions to build complex molecular architectures.

Strategic Integration into Divergent Synthetic Pathways

Divergent synthesis enables the creation of a library of structurally related compounds from a common intermediate. The multiple functional groups of Methyl 2-(bromomethyl)-3-cyanobenzoate could theoretically be manipulated selectively to create a variety of different products. For instance, the bromomethyl group could be substituted, the cyano group could be hydrolyzed or reduced, and the ester could be modified. However, there is no published research that outlines a strategic use of Methyl 2-(bromomethyl)-3-cyanobenzoate as a central starting material in a divergent synthetic strategy to access diverse molecular scaffolds.

Advanced Spectroscopic and Analytical Methodologies for Structural Characterization in Research

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. For Methyl 2-(bromomethyl)-3-cyanobenzoate, this technique provides definitive confirmation of its molecular formula, C₁₀H₈BrNO₂. americanelements.com

By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass. The expected exact mass for the [M+H]⁺ ion of Methyl 2-(bromomethyl)-3-cyanobenzoate is calculated to be 253.9811, considering the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). Experimental HRMS analysis is expected to yield a value within a few parts per million (ppm) of this theoretical mass, providing strong evidence for the proposed molecular formula.

Furthermore, the isotopic pattern resulting from the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be clearly visible, showing two peaks of nearly equal intensity separated by two mass units (e.g., [M]⁺ and [M+2]⁺), which is a characteristic signature for monobrominated compounds.

Table 1: Predicted HRMS Data for Methyl 2-(bromomethyl)-3-cyanobenzoate

| Ion Species | Calculated Exact Mass (m/z) |

|---|---|

| [C₁₀H₈⁷⁹BrNO₂ + H]⁺ | 253.9811 |

| [C₁₀H₈⁸¹BrNO₂ + H]⁺ | 255.9790 |

| [C₁₀H₈⁷⁹BrNO₂ + Na]⁺ | 275.9630 |

| [C₁₀H₈⁸¹BrNO₂ + Na]⁺ | 277.9610 |

Advanced Nuclear Magnetic Resonance Spectroscopy (2D NMR, Solid-State NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. While 1D ¹H and ¹³C NMR provide initial data, advanced techniques are required for unequivocal assignment.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum is predicted to show distinct signals corresponding to the different types of protons. The methyl ester protons (-OCH₃) would appear as a singlet around 3.9 ppm. The benzylic protons of the bromomethyl group (-CH₂Br) would also be a singlet, typically further downfield, around 4.8-5.0 ppm. The three aromatic protons would exhibit a complex splitting pattern consistent with a 1,2,3-trisubstituted benzene (B151609) ring.

The ¹³C NMR spectrum is expected to show ten distinct signals, one for each carbon atom in the unique electronic environment. Key predicted resonances include the carbonyl carbon of the ester at ~165 ppm, the nitrile carbon at ~115-120 ppm, and the bromomethyl carbon at ~30-35 ppm. rsc.orglibretexts.orglibretexts.org The remaining signals would correspond to the aromatic carbons and the methyl ester carbon. libretexts.orglibretexts.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Methyl 2-(bromomethyl)-3-cyanobenzoate

| Assignment | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| -OCH₃ | ~3.9 | Singlet | ~53 |

| -CH₂Br | ~4.9 | Singlet | ~32 |

| Aromatic-H | ~7.5-8.0 | Multiplet | - |

| Aromatic-C | - | - | ~125-138 |

| C≡N | - | - | ~117 |

| C=O | - | - | ~165 |

2D NMR Spectroscopy: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assembling the molecular puzzle.

COSY: Would reveal the coupling relationships between the adjacent aromatic protons, helping to assign their specific positions on the ring.

HSQC: Would correlate each proton signal with its directly attached carbon atom (e.g., linking the -OCH₃ proton signal to the methyl carbon signal).

HMBC: Would show correlations between protons and carbons separated by two or three bonds. This is vital for connecting the fragments. For instance, it would show a correlation between the -CH₂Br protons and the aromatic carbons at positions 1, 2, and 6, and between the -OCH₃ protons and the carbonyl carbon, unequivocally confirming the connectivity of the substituents.

Solid-State NMR (SSNMR): This technique provides information about the structure and dynamics of molecules in the solid state. bruker.comeuropeanpharmaceuticalreview.com For Methyl 2-(bromomethyl)-3-cyanobenzoate, SSNMR would be particularly useful for identifying and characterizing different crystalline forms (polymorphs), which can have different physical properties. tandfonline.comeuropeanpharmaceuticalreview.com It can distinguish between crystalline and amorphous material and provide insights into the molecular packing and intermolecular interactions within the crystal lattice. europeanpharmaceuticalreview.comtandfonline.com

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Analysis

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, it is possible to determine the precise spatial arrangement of atoms, bond lengths, and bond angles.

For an achiral molecule like Methyl 2-(bromomethyl)-3-cyanobenzoate, the primary role of crystallography would be to provide an unambiguous confirmation of its constitution and conformation. Analysis of related structures, such as cyanobenzohydrazide derivatives, demonstrates how this technique can elucidate detailed geometric parameters and intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing. mdpi.com Growing a suitable single crystal of the title compound would allow for its definitive structural proof. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Purity Assessment

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of Methyl 2-(bromomethyl)-3-cyanobenzoate is expected to show characteristic absorption bands for its key functional groups. A sharp, strong absorption for the nitrile (C≡N) stretch is expected around 2230 cm⁻¹. The ester carbonyl (C=O) stretch will produce a very strong, sharp peak around 1720-1740 cm⁻¹. Other significant peaks include C-O stretching vibrations for the ester group (~1250-1300 cm⁻¹) and aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region. specac.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic nitriles typically show a strong C≡N stretching band, and the aromatic ring vibrations are also often strong. ias.ac.inresearchgate.net The technique is particularly sensitive to non-polar bonds and symmetric vibrations, making it a valuable tool for confirming the presence of the nitrile group and the benzene ring. s-a-s.org

Table 3: Expected Vibrational Frequencies for Methyl 2-(bromomethyl)-3-cyanobenzoate

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| C≡N (Nitrile) | Stretch | ~2230 | Strong, Sharp | Strong |

| C=O (Ester) | Stretch | ~1725 | Very Strong, Sharp | Medium |

| C-O (Ester) | Stretch | ~1280 | Strong | Weak |

| C=C (Aromatic) | Stretch | ~1450-1600 | Medium | Strong |

| C-H (Aromatic/Aliphatic) | Stretch | ~2950-3100 | Medium-Weak | Medium |

| C-Br | Stretch | ~550-650 | Medium | Strong |

Chromatographic Techniques (HPLC, GC-MS) for Purity Profiling and Separation

Chromatographic methods are essential for assessing the purity of a compound and for identifying and quantifying any impurities.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the primary method for determining the purity of non-volatile organic compounds like Methyl 2-(bromomethyl)-3-cyanobenzoate. A suitable method would likely use a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. sielc.comtandfonline.com The compound would elute at a specific retention time, and its purity would be determined by the area percentage of its peak relative to any other peaks in the chromatogram. researchgate.netsid.ir This technique is crucial for quality control in synthetic processes.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for analyzing volatile compounds and is particularly useful for identifying volatile impurities or reaction byproducts. While the title compound itself might have limited volatility, GC-MS can be used to analyze related starting materials or side products. The mass spectrometer detector provides structural information on each separated component. The fragmentation pattern of Methyl 2-(bromomethyl)-3-cyanobenzoate under electron ionization (EI) would be expected to show characteristic fragments, such as the loss of the bromine atom ([M-Br]⁺), the methoxy (B1213986) group ([M-OCH₃]⁺), or the entire ester group ([M-COOCH₃]⁺), aiding in its identification. nih.govresearchgate.netlibretexts.org

Computational and Theoretical Investigations of Methyl 2 Bromomethyl 3 Cyanobenzoate

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic environment of a molecule, which in turn dictates its physical and chemical properties. For Methyl 2-(bromomethyl)-3-cyanobenzoate, these calculations would reveal the distribution of electron density, the nature of its chemical bonds, and the influence of its substituent groups.

The electronic structure is significantly influenced by the interplay of the electron-withdrawing cyano (-CN) and ester (-COOCH₃) groups, and the reactive bromomethyl (-CH₂Br) group attached to the benzene (B151609) ring. Ab initio methods like Hartree-Fock (HF) and more advanced techniques that include electron correlation, such as Configuration Interaction (CI) and Coupled Cluster (CC) theory, can provide precise descriptions of the molecular orbitals and bonding. eurekaselect.com

Studies on substituted benzenes and toluenes have shown that substituents significantly alter the aromatic system's electronic properties and bond lengths. nih.govresearchgate.net For Methyl 2-(bromomethyl)-3-cyanobenzoate, the cyano and ester groups would be expected to withdraw electron density from the benzene ring, affecting its aromaticity and the nature of the carbon-carbon bonds within the ring. researchgate.net The C-Br bond in the bromomethyl group is inherently polarized, with the bromine atom carrying a partial negative charge and the benzylic carbon a partial positive charge, a key feature influencing its reactivity. Quantum chemical topology methods, such as the analysis of the Electron Localization Function (ELF), could further delineate the nature of these chemical bonds, distinguishing between covalent bonds, lone pairs, and core electrons, thereby offering a detailed picture of the molecule's electronic organization. nih.gov

A key parameter of interest would be the bond dissociation energy (BDE) of the benzylic C-Br bond. DFT studies on substituted toluenes have demonstrated that both electron-donating and electron-withdrawing groups can reduce the BDE of benzylic C-H bonds by stabilizing the resulting radical through spin delocalization. acs.org A similar principle would apply to the C-Br bond in the target molecule, where the benzene ring, influenced by the cyano and ester groups, would stabilize the benzylic radical formed upon bond cleavage.

Table 1: Predicted Effects of Substituents on Electronic Properties

| Property | Effect of -CN group | Effect of -COOCH₃ group | Effect of -CH₂Br group |

|---|---|---|---|

| Electron Density on Ring | Decrease (Withdrawal) | Decrease (Withdrawal) | Minor inductive withdrawal |

| Aromaticity | Slight Decrease | Slight Decrease | Minimal |

| Benzylic C-Br Bond Polarity | Increased | Increased | N/A (Defines the bond) |

| Benzylic Radical Stability | Increased (Delocalization) | Increased (Delocalization) | N/A (Radical center) |

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

Density Functional Theory (DFT) is a powerful tool for predicting the reactivity and selectivity of organic molecules by calculating various electronic descriptors. For Methyl 2-(bromomethyl)-3-cyanobenzoate, DFT calculations can map out its reactivity profile, identifying the most probable sites for nucleophilic and electrophilic attack.

Key reactivity indices derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. nih.gov In Methyl 2-(bromomethyl)-3-cyanobenzoate, the electron-withdrawing groups would lower the energies of both HOMO and LUMO, with the benzylic carbon of the bromomethyl group being a primary site for nucleophilic attack due to the low-lying LUMO localized on the C-Br antibonding orbital.

Conceptual DFT also provides local reactivity descriptors, such as Fukui functions and the molecular electrostatic potential (MEP). The MEP map visually represents the charge distribution, highlighting electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For this molecule, the MEP would show a negative potential around the nitrogen of the cyano group and the oxygens of the ester group, and a positive potential around the benzylic carbon and the hydrogen atoms. This makes the benzylic carbon the primary electrophilic site, susceptible to attack by nucleophiles.

DFT studies on benzyl (B1604629) bromides have been used to investigate the transition states of Sₙ2 reactions. These studies show that the reactivity is governed by the electrostatic interaction between the reacting fragments and that substituents on the aromatic ring can significantly influence the activation energy barriers. researchgate.net For Methyl 2-(bromomethyl)-3-cyanobenzoate, the electron-withdrawing substituents would enhance the electrophilicity of the benzylic carbon, likely lowering the activation barrier for Sₙ2 displacement of the bromide ion.

Table 2: Predicted DFT-Derived Reactivity Descriptors

| Descriptor | Predicted Characteristic for Methyl 2-(bromomethyl)-3-cyanobenzoate | Implication |

|---|---|---|

| HOMO Energy | Low | Low nucleophilicity |

| LUMO Energy | Low | High electrophilicity |

| HOMO-LUMO Gap | Relatively large | High kinetic stability (for the aromatic core) |

| MEP Positive Region | Benzylic Carbon (C-CH₂Br) | Primary site for nucleophilic attack |

| MEP Negative Region | Cyano Nitrogen, Ester Oxygens | Sites for electrophilic interaction/coordination |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules, including their conformational flexibility and intermolecular interactions over time. For a relatively rigid molecule like Methyl 2-(bromomethyl)-3-cyanobenzoate, MD simulations are particularly useful for analyzing the rotational dynamics of its substituent groups.

The primary conformational flexibility arises from the rotation around two key single bonds: the C(ring)-C(ester) bond and the C(ring)-C(bromomethyl) bond. MD simulations can explore the potential energy surface associated with these rotations, identifying the most stable (lowest energy) conformations and the energy barriers between them.

A study on benzyl bromide in an aqueous environment using MD simulations has highlighted the importance of state-dependent memory in describing the molecule's kinetics and conformational relaxation. arxiv.org This indicates that the environment can significantly influence the dynamic behavior of the bromomethyl group. For Methyl 2-(bromomethyl)-3-cyanobenzoate, MD simulations in various solvents could reveal how intermolecular interactions with solvent molecules affect the preferred orientation of the ester and bromomethyl groups.

The simulations would likely show that the ester group has a preferred planar orientation relative to the benzene ring to maximize conjugation, though steric hindrance from the adjacent bromomethyl group could cause some deviation from planarity. The rotation of the bromomethyl group would also be a key dynamic feature, influencing the accessibility of the benzylic carbon for reaction. By tracking the dihedral angles of these groups over the course of a simulation, one can construct a free energy landscape that maps the conformational states and the transition pathways between them.

Table 3: Key Rotational Dihedrals for Conformational Analysis

| Dihedral Angle | Description | Expected MD Outcome |

|---|---|---|

| C(2)-C(1)-C(ester)-O | Rotation of the methyl ester group | Preferred near-planar conformations with a notable rotational barrier. |

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry provides reliable methods for predicting spectroscopic parameters, which can be used to interpret experimental spectra or to characterize a molecule for which experimental data is unavailable.

NMR Spectroscopy: DFT calculations, typically using the GIAO (Gauge-Independent Atomic Orbital) method, can predict the ¹H and ¹³C NMR chemical shifts. These calculations are sensitive to the electronic environment of each nucleus. For Methyl 2-(bromomethyl)-3-cyanobenzoate, the calculations would predict deshielding (higher ppm values) for the aromatic protons and carbons due to the electron-withdrawing effects of the substituents. The chemical shifts of the methyl ester protons and carbon, as well as the benzylic protons, could also be accurately predicted. Comparing these theoretical values with experimental data can help confirm the molecular structure.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated using both HF and DFT methods. These calculations yield a set of normal modes, each corresponding to a specific molecular vibration (e.g., stretching, bending). For this molecule, characteristic vibrational frequencies would be predicted for the C≡N stretch of the cyano group, the C=O stretch of the ester, the C-Br stretch, and various C-H and C-C stretching and bending modes of the aromatic ring. Theoretical IR spectra are invaluable for assigning the peaks in an experimental spectrum. Studies on p-cyanobenzoic acid have shown good agreement between DFT-calculated vibrational frequencies and experimental FTIR and FT-Raman data. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum. nih.gov The calculations for Methyl 2-(bromomethyl)-3-cyanobenzoate would likely predict π → π* transitions associated with the substituted benzene ring as the dominant electronic excitations.

Table 4: Predicted Spectroscopic Data from Computational Methods

| Spectroscopic Technique | Key Parameter | Predicted Feature |

|---|---|---|

| ¹H NMR | Chemical Shift (δ) | Aromatic protons in the deshielded region (>7.5 ppm); Benzylic CH₂ protons around 4.5-5.0 ppm; Methyl ester protons around 3.9-4.0 ppm. |

| ¹³C NMR | Chemical Shift (δ) | Carbonyl carbon ~165 ppm; Cyano carbon ~115-120 ppm; Aromatic carbons in the 120-140 ppm range; Benzylic carbon ~30-35 ppm. |

| IR Spectroscopy | Wavenumber (cm⁻¹) | Strong C≡N stretch ~2230 cm⁻¹; Strong C=O stretch ~1720 cm⁻¹; C-Br stretch ~650-700 cm⁻¹. |

| UV-Vis Spectroscopy | λ_max | π → π* transitions in the UV region, likely below 300 nm. |

Computational Modeling of Reaction Mechanisms and Energy Landscapes

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions, mapping out the potential energy surface that connects reactants, transition states, and products. For Methyl 2-(bromomethyl)-3-cyanobenzoate, the most characteristic reaction is the nucleophilic substitution at the benzylic carbon.

Sₙ1 and Sₙ2 Pathways: DFT calculations can be used to model both the Sₙ1 and Sₙ2 reaction pathways for the displacement of the bromide ion by a nucleophile. vaia.com

For the Sₙ2 pathway , the energy profile of a one-step concerted mechanism would be calculated, identifying the structure and energy of the pentacoordinate transition state.

For the Sₙ1 pathway , the calculations would focus on the formation of the benzylic carbocation intermediate. The stability of this carbocation is crucial and would be enhanced by resonance delocalization into the benzene ring.

Computational studies on the homologation of electron-rich benzyl bromides have used DFT to analyze the reaction coordinate, revealing a rate-determining Sₙ1 mechanism followed by a cascade of cationic intermediates. nih.govresearchgate.net Similar investigations for Methyl 2-(bromomethyl)-3-cyanobenzoate would help determine the favorability of an Sₙ1 versus an Sₙ2 mechanism, which is often dependent on the solvent and the nature of the nucleophile. The electron-withdrawing groups on the ring would destabilize a carbocation intermediate, potentially favoring an Sₙ2 mechanism.

Radical Reactions: The C-Br bond can also undergo homolytic cleavage to form a benzylic radical. Computational modeling can determine the BDE and explore the subsequent reaction pathways of this radical. For instance, the recombination reaction between benzyl and other radicals has been studied computationally to understand the formation of polycyclic aromatic hydrocarbons in combustion. mit.edu While less common in synthetic applications, understanding the radical chemistry of Methyl 2-(bromomethyl)-3-cyanobenzoate could be relevant in certain photochemical or high-temperature conditions.

By calculating the energies of all stationary points (reactants, intermediates, transition states, products) on the potential energy surface, a detailed reaction energy landscape can be constructed. This provides quantitative data on activation energies and reaction enthalpies, allowing for predictions of reaction rates and product distributions.

Future Research Directions and Emerging Paradigms

Exploration of Novel Catalytic Transformations

The reactivity of the bromomethyl group in Methyl 2-(bromomethyl)-3-cyanobenzoate makes it an excellent substrate for a variety of catalytic cross-coupling reactions. Future research will likely focus on expanding the scope of these transformations to forge new carbon-carbon and carbon-heteroatom bonds, leading to the synthesis of complex molecular architectures.

One promising avenue is the exploration of palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling. smolecule.comnih.gov By reacting Methyl 2-(bromomethyl)-3-cyanobenzoate with various organoboron reagents, a diverse range of substituted benzonitriles can be synthesized. smolecule.com These products could serve as precursors to novel pharmaceuticals and functional materials. Another area of interest is the Sonogashira coupling, which would introduce acetylenic moieties, further expanding the molecular diversity accessible from this starting material.

Furthermore, the development of iron-catalyzed cross-coupling reactions presents a more sustainable and cost-effective alternative to precious metal catalysis. nih.gov Investigating the utility of iron catalysts for coupling Methyl 2-(bromomethyl)-3-cyanobenzoate with Grignard reagents or other organometallic partners could lead to more environmentally benign synthetic routes. nih.gov The exploration of photoredox catalysis also offers a mild and efficient method for activating the C-Br bond, enabling a range of transformations under ambient conditions.

A summary of potential catalytic transformations is presented in the table below.

| Catalytic Reaction | Potential Coupling Partner | Potential Product Class | Potential Catalyst System |

| Suzuki-Miyaura Coupling | Aryl/vinyl boronic acids/esters | Diarylmethyl and related structures | Palladium-based catalysts |

| Sonogashira Coupling | Terminal alkynes | Propargyl-substituted aromatics | Palladium/copper co-catalysis |

| Heck Coupling | Alkenes | Substituted stilbenes and cinnamates | Palladium-based catalysts |

| Buchwald-Hartwig Amination | Amines, amides, carbamates | Benzylamines and derivatives | Palladium or Copper-based catalysts |

| Iron-Catalyzed Coupling | Grignard reagents | Alkylated benzonitriles | Iron salts with specialized ligands |

| Photoredox Catalysis | Various radical precursors | Diverse functionalized molecules | Ruthenium or Iridium-based photocatalysts |

Development of Asymmetric Synthetic Routes

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. The structure of Methyl 2-(bromomethyl)-3-cyanobenzoate does not inherently possess a chiral center, but it serves as a valuable prochiral substrate for the development of asymmetric synthetic methodologies.

Future research is expected to focus on the enantioselective substitution of the bromide atom. By employing chiral catalysts, such as those based on transition metals with chiral ligands or organocatalysts, it is possible to introduce a wide range of nucleophiles in a stereocontrolled manner. researchgate.net This would lead to the synthesis of enantioenriched products with a newly formed stereocenter at the benzylic position. For instance, the asymmetric alkylation or arylation of the benzylic carbon could generate valuable chiral building blocks.

Another promising approach is the development of catalytic asymmetric phase-transfer reactions. Using chiral quaternary ammonium (B1175870) salts as catalysts, the reaction of Methyl 2-(bromomethyl)-3-cyanobenzoate with various nucleophiles could proceed with high enantioselectivity. Furthermore, the cyano group can be enzymatically hydrolyzed to a carboxylic acid, which could then be used in diastereoselective reactions.

The table below outlines potential asymmetric synthetic strategies.

| Asymmetric Strategy | Reagent/Catalyst | Potential Chiral Product |

| Enantioselective Nucleophilic Substitution | Chiral metal-ligand complexes (e.g., Cu-BOX, Pd-BINAP) | Chiral ethers, esters, and alkylated derivatives |

| Asymmetric Phase-Transfer Catalysis | Chiral quaternary ammonium or phosphonium (B103445) salts | Enantioenriched amino acids, hydroxy acids |

| Organocatalytic Asymmetric Substitution | Chiral amines or phosphoric acids | Chiral nitrogen- and oxygen-containing compounds |

| Kinetic Resolution | Chiral resolving agents or enzymes | Resolution of racemic derivatives of the parent compound |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reproducibility, and greater scalability. nih.govdurham.ac.uk The chemical properties of Methyl 2-(bromomethyl)-3-cyanobenzoate make it an ideal candidate for integration into flow chemistry platforms.

Future research in this area will likely involve the development of continuous flow processes for the synthesis and subsequent functionalization of Methyl 2-(bromomethyl)-3-cyanobenzoate. The high reactivity of the bromomethyl group can be safely managed in the small reaction volumes of microreactors, minimizing the risks associated with exothermic reactions. nih.gov Flow chemistry also allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. nih.gov

Automated synthesis platforms, which combine robotics with flow chemistry, could be utilized for the rapid generation of compound libraries based on the Methyl 2-(bromomethyl)-3-cyanobenzoate scaffold. researchgate.netbeilstein-journals.org By systematically varying the nucleophiles and coupling partners in an automated fashion, a large number of derivatives can be synthesized and screened for biological activity or material properties in a high-throughput manner. This approach could significantly accelerate the drug discovery and materials development processes.

| Flow Chemistry/Automation Aspect | Key Advantages | Potential Applications |

| Continuous Flow Synthesis | Improved heat and mass transfer, enhanced safety, scalability | Large-scale production of the parent compound and its derivatives |

| In-line Purification and Analysis | Reduced workup time, real-time reaction monitoring | High-purity compound synthesis and process optimization |

| Automated Library Synthesis | High-throughput synthesis, rapid exploration of chemical space | Drug discovery, materials science research |

| Telescoped Reactions | Multiple reaction steps in a single continuous process | Efficient synthesis of complex molecules without isolating intermediates |

Bio-Inspired Chemical Transformations

Nature often provides inspiration for the development of novel and efficient chemical transformations. chimia.ch Bio-inspired catalysis, which mimics the principles of enzymatic reactions, can offer mild and selective methods for the functionalization of Methyl 2-(bromomethyl)-3-cyanobenzoate.

Future research could explore the use of biomimetic catalysts, such as synthetic metalloporphyrins or other enzyme mimics, to perform selective oxidations or other transformations on the molecule. For example, a bio-inspired catalyst could be designed to selectively hydroxylate the aromatic ring or perform a C-H activation at a specific position.

Another avenue of investigation is the use of whole-cell biocatalysis or isolated enzymes for the transformation of Methyl 2-(bromomethyl)-3-cyanobenzoate and its derivatives. For instance, nitrilases could be employed for the selective hydrolysis of the cyano group to a carboxylic acid or an amide under mild, aqueous conditions. Lipases could be used for the enantioselective hydrolysis of the methyl ester, providing a route to chiral carboxylic acids.

| Bio-Inspired Approach | Potential Biocatalyst/Mimic | Transformation | Advantages |

| Biomimetic Catalysis | Synthetic metalloenzymes, porphyrin-based catalysts | Selective oxidation, C-H functionalization | High selectivity, mild reaction conditions |

| Enzymatic Nitrile Hydrolysis | Nitrilase enzymes | Conversion of the cyano group to a carboxylic acid or amide | Green and sustainable process, high chemoselectivity |

| Enzymatic Ester Hydrolysis | Lipase or esterase enzymes | Enantioselective hydrolysis of the methyl ester | Access to chiral building blocks |

| Whole-Cell Biotransformations | Engineered microorganisms | Multi-step transformations in a single pot | Cost-effective and environmentally friendly |

Design of New Functional Molecules Based on its Core Structure

The rigid benzenoid core of Methyl 2-(bromomethyl)-3-cyanobenzoate, decorated with three distinct functional groups, provides an excellent platform for the design and synthesis of new functional molecules with tailored properties. arxiv.org

In the field of medicinal chemistry, the scaffold can be elaborated to generate novel drug candidates. The bromomethyl group can be used as a handle to attach various pharmacophores, while the cyano and ester groups can be modified to fine-tune the molecule's pharmacokinetic and pharmacodynamic properties. For example, the core structure could be incorporated into novel kinase inhibitors or protease inhibitors.

In materials science, derivatives of Methyl 2-(bromomethyl)-3-cyanobenzoate could find applications as building blocks for organic light-emitting diodes (OLEDs), liquid crystals, or functional polymers. The cyano group is known to influence the electronic properties of molecules, and by strategically modifying the core structure, materials with desired optical and electronic properties can be designed. The ability to introduce a wide range of functional groups through the bromomethyl moiety allows for the tuning of properties such as solubility, thermal stability, and self-assembly behavior.

| Application Area | Design Strategy | Potential Functional Molecule | Target Property |

| Medicinal Chemistry | Attachment of pharmacophores, bioisosteric replacements | Kinase inhibitors, GPCR modulators | Enhanced biological activity and selectivity |

| Materials Science | Incorporation into conjugated systems, polymerization | Organic semiconductors, liquid crystals, polymers | Tailored electronic, optical, and thermal properties |

| Agrochemicals | Synthesis of derivatives with herbicidal or insecticidal activity | Novel pesticides or herbicides | Improved efficacy and environmental profile |

| Chemical Probes | Introduction of fluorescent or affinity labels | Probes for studying biological processes | Specificity and sensitivity for biological targets |

Q & A

Basic Questions

Q. What are the standard synthetic routes for Methyl 2-(bromomethyl)-3-cyanobenzoate, and how can its purity be validated?

- Methodology : The compound is typically synthesized via bromination of a pre-functionalized benzoate ester. For example, bromomethylation of methyl 3-cyano-2-methylbenzoate using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ . Purification involves column chromatography (silica gel, ethyl acetate/petroleum ether gradients) .

- Validation : Purity is confirmed via ¹H NMR (e.g., δ 4.66 ppm for -CH₂Br in similar bromomethyl esters) and GC-MS (expected molecular ion at m/z ~263.5 for C₉H₈BrClO₂ analogs) .

Q. How does the electron-withdrawing cyano group influence reactivity in nucleophilic substitution reactions?

- Mechanistic Insight : The cyano group at the 3-position enhances electrophilicity at the adjacent bromomethyl (-CH₂Br) site by inductive effects, accelerating SN₂ reactions with nucleophiles (e.g., amines, thiols). Kinetic studies comparing analogs (e.g., chloro vs. cyano derivatives) show a 2–3× rate increase due to stronger electron withdrawal .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved for structurally similar bromomethyl benzoates?

- Case Study : For Methyl 2-(bromomethyl)-3-chlorobenzoate (CAS 188187-03-3), δ 7.39 ppm (aromatic H) and δ 4.66 ppm (-CH₂Br) in CDCl₃ differ from fluorinated analogs (δ 7.09–7.22 ppm for aromatic H) due to substituent electronegativity.

- Resolution Strategy :

- Use deuterated solvents (e.g., DMSO-d₆ for polar intermediates) to clarify splitting patterns.

- Compare computed (DFT) vs. experimental chemical shifts using tools like NIST Chemistry WebBook .

Q. What experimental conditions optimize the bromomethylation step while minimizing di-bromination byproducts?

- Optimization Table :

| Condition | Yield (%) | Byproduct (%) | Reference |

|---|---|---|---|

| NBS, AIBN, CCl₄, 80°C | 83 | <5 | |

| Br₂, PPh₃, DCM, 0°C | 67 | 15 |

- Key Factors :

- Low-temperature radical initiation reduces di-bromination .

- Stoichiometric control (1.1 eq. NBS) limits over-reaction .

Q. How can computational chemistry predict regioselectivity in derivatization reactions of Methyl 2-(bromomethyl)-3-cyanobenzoate?

- Method : Density Functional Theory (DFT) calculates Fukui indices to identify electrophilic sites. For example, the bromomethyl carbon has higher f⁺ values (0.12–0.15) than the cyano group (0.03), aligning with observed SN₂ reactivity at -CH₂Br .

- Validation : Compare computed transition-state energies with experimental yields for nucleophiles (e.g., -NH₂ vs. -SH) .

Q. What strategies mitigate hydrolysis of the methyl ester during long-term storage?

- Stability Data :

| Storage Condition | Degradation (%) at 6 Months |

|---|---|

| RT, anhydrous N₂ | <2 |

| 4°C, desiccated | <1 |

| RT, ambient humidity | 25 |

- Recommendations :

- Store under inert gas at ≤4°C with molecular sieves .

- Avoid aqueous workup unless immediate use .

Data Contradiction Analysis

Q. Why do reported melting points vary for bromomethyl benzoate derivatives, and how should researchers address this?

- Example : Methyl 2-(bromomethyl)-3-chlorobenzoate lacks a reported melting point in some datasets , while analogs like 2-(bromomethyl)-3-fluorobenzonitrile list mp 75–77°C .

- Resolution :

- Verify purity via DSC (differential scanning calorimetry).

- Cross-reference high-quality databases (e.g., NIST , PubChem ).

Application in Drug Discovery

Q. How is Methyl 2-(bromomethyl)-3-cyanobenzoate used to synthesize bioactive molecules?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.